Bis(diethoxyphosphoryl)acetylene
Overview
Description
Bis(diethoxyphosphoryl)acetylene is a heterocyclic organic compound with the molecular formula C10H20O6P2 . It has a molecular weight of 298.21 .
Synthesis Analysis
Bis(diethoxyphosphoryl)acetylene has been used in the synthesis of polymers with phosphorus pendant groups. It was reacted with various azide-functionalized synthetically and industrially important polymers, such as polystyrene (PS), polyester (PE), polyurethane (PU), polycarbonate (PC), polyvinyl chloride (PVC), and polyepichlorohydrin (PECH), in a green solvent, 2-methyltetrahydrofuran (MeTHF), through metal-free azide–alkyne 1,3-dipolar cycloaddition reactions .Molecular Structure Analysis
The molecular structure of Bis(diethoxyphosphoryl)acetylene consists of a triple bond bonded to two phosphodiester (P O (OC 2 H 5) 2) units .Chemical Reactions Analysis
Bis(diethoxyphosphoryl)acetylene has been involved in reactions with azide-functionalized synthetically and industrially important polymers. The reaction was carried out in a green solvent, 2-methyltetrahydrofuran (MeTHF), through metal-free azide–alkyne 1,3-dipolar cycloaddition reactions .Safety and Hazards
Future Directions
Bis(diethoxyphosphoryl)acetylene has potential applications in the synthesis of polymers with phosphorus pendant groups. It could be used to endow synthetic and industrial polymers with phosphorus units, which could enlarge their potential use in bio-related applications and improve the ease of processing and operation simplicity for various applications .
properties
IUPAC Name |
1,2-bis(diethoxyphosphoryl)ethyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEHVMWRXBROHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C#CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505738 | |
Record name | Tetraethyl ethyne-1,2-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4851-53-0 | |
Record name | Tetraethyl ethyne-1,2-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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